molecular formula C13H4F7NO3 B4634024 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene

Cat. No.: B4634024
M. Wt: 355.16 g/mol
InChI Key: BHRBGYQAKAEQKX-UHFFFAOYSA-N
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Description

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a nitrophenoxy group attached to a benzene ring

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F7NO3/c14-8-7(13(18,19)20)9(15)11(17)12(10(8)16)24-6-3-1-5(2-4-6)21(22)23/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRBGYQAKAEQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene typically involves multiple steps:

    Nitration: The nitrophenoxy group can be introduced via nitration of a phenol derivative, followed by etherification to attach it to the benzene ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of electron-withdrawing groups, the compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions, leading to various functionalized products.

Scientific Research Applications

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, its effects may involve interactions with biological targets such as enzymes or receptors, mediated by its fluorinated and nitrophenoxy groups. The compound’s electron-withdrawing groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetrafluoro-3-(4-aminophenoxy)-6-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitro group.

    1,2,4,5-tetrafluoro-3-(4-methoxyphenoxy)-6-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene is unique due to the combination of its multiple fluorine atoms, nitrophenoxy group, and trifluoromethyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene
Reactant of Route 2
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1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(trifluoromethyl)benzene

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